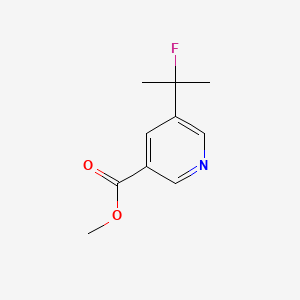
Methyl5-(2-fluoropropan-2-yl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are often of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate typically involves the fluorination of a pyridine precursor. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-chloropropan-2-yl)pyridine-3-carboxylate
- Methyl 5-(2-bromopropan-2-yl)pyridine-3-carboxylate
- Methyl 5-(2-iodopropan-2-yl)pyridine-3-carboxylate
Uniqueness
Methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding affinity. These properties make it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 5-(2-fluoropropan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,11)8-4-7(5-12-6-8)9(13)14-3/h4-6H,1-3H3 |
InChI Key |
HWWQOCPCTWAFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=C1)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















